molecular formula C20H34O B12753570 (+)-Geranyllinalool CAS No. 157008-64-5

(+)-Geranyllinalool

Cat. No.: B12753570
CAS No.: 157008-64-5
M. Wt: 290.5 g/mol
InChI Key: IQDXAJNQKSIPGB-WAYIDIRISA-N
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Description

(+)-Geranyllinalool is a naturally occurring diterpene alcohol found in various plants. It is known for its pleasant floral aroma and is commonly used in the fragrance industry. This compound plays a significant role in plant defense mechanisms and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Geranyllinalool can be synthesized through several methods. One common approach involves the use of geraniol and linalool as starting materials. The synthesis typically involves a series of reactions, including oxidation, reduction, and isomerization, under controlled conditions. Catalysts such as palladium or platinum are often used to facilitate these reactions.

Industrial Production Methods

In industrial settings, this compound is produced through the extraction of essential oils from plants like lavender, rosewood, and coriander. The extraction process involves steam distillation or solvent extraction, followed by purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(+)-Geranyllinalool undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding aldehyde or ketone.

    Reduction: Reduction reactions can produce different alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can modify the structure of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(+)-Geranyllinalool has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studies have shown its role in plant defense mechanisms and its potential as an insect repellent.

    Medicine: Research indicates that this compound has anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (+)-Geranyllinalool involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties. Additionally, its interaction with cellular signaling pathways plays a role in its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: Another monoterpenoid alcohol with a similar structure and aroma.

    Linalool: A terpene alcohol with a floral scent, commonly found in essential oils.

    Nerol: An isomer of geraniol with similar properties.

Uniqueness of (+)-Geranyllinalool

This compound is unique due to its specific combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Properties

CAS No.

157008-64-5

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3S,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol

InChI

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m1/s1

InChI Key

IQDXAJNQKSIPGB-WAYIDIRISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C

Origin of Product

United States

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